molecular formula C12H15N3O B3394532 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 262298-03-3

4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No. B3394532
M. Wt: 217.27 g/mol
InChI Key: UHJQSFZJRDUCOT-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-2-methylphenylboronic acid” is a boronic acid derivative with a molecular weight of 165.98 . It’s used as a reactant for the preparation of biologically active molecules .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-methylphenyl isocyanate” has a molecular formula of C9H9NO2 and an average mass of 163.173 Da .


Chemical Reactions Analysis

The compound “4-Methoxy-2-methylphenyl isocyanate” can react with 4-Methylaniline to form 1-isothiocyanato-4-methylbenzene .


Physical And Chemical Properties Analysis

The compound “4-Methoxy-2-methylphenyl isocyanate” has a refractive index of 1.546, a boiling point of 76 °C at 1 mmHg, and a density of 1.121 g/mL at 25 °C .

Safety And Hazards

The compound “4-Methoxy-2-methylphenyl isocyanate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The development of new synthetic methods for isothiocyanates with low toxicity, safety, low cost, and high output rate is a promising area of research .

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-7-6-9(16-3)4-5-10(7)11-8(2)14-15-12(11)13/h4-6H,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQSFZJRDUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(NN=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine

CAS RN

262298-03-3
Record name 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262298-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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